

Application Notes & Protocols: Leveraging 6-Hydroxy-5-methoxynicotinic Acid in Modern Organic Synthesis

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Compound of Interest

Compound Name: 6-Hydroxy-5-methoxynicotinic acid

Cat. No.: B1390482

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Abstract

6-Hydroxy-5-methoxynicotinic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry.^{[1][2]} Its substituted pyridine core is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this synthon. We will explore its reactivity, detail field-proven protocols for its modification, and explain the causal logic behind key experimental choices, ensuring a foundation of scientific integrity and reproducibility.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of modern drug discovery. Its presence in a molecule can influence solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. **6-Hydroxy-5-methoxynicotinic acid** presents a unique combination of reactive handles on this valuable core, making it an ideal starting point for constructing diverse molecular architectures.

The molecule possesses three primary sites for synthetic diversification:

- The Carboxylic Acid (C3 position): Ideal for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the introduction of diverse amine-containing fragments.
- The Phenolic Hydroxyl Group (C6 position): A versatile nucleophile for O-alkylation and O-arylation, and can be converted into a triflate for cross-coupling reactions. Its acidity and hydrogen-bonding capability are also key features.
- The Pyridine Ring: While inherently electron-deficient, the ring is activated by the electron-donating hydroxyl and methoxy groups, allowing for specific electrophilic substitution under controlled conditions.

This guide will dissect the synthetic utility of each of these sites, providing actionable protocols and the scientific rationale to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A foundational understanding of the starting material is critical. Below is a summary of its key properties.

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₄	N/A
Molecular Weight	169.13 g/mol	N/A
Appearance	Typically an off-white or pale solid	[3]
Melting Point	>300 °C (for parent 6-hydroxynicotinic acid)	[3]
Tautomerism	Exists in equilibrium between the 6-hydroxy-pyridine and 6-pyridone forms, with the pyridone tautomer often being predominant.[4]	[4]

Note: Spectroscopic data for the 5-methoxy derivative is not widely published. However, the spectra would be analogous to the well-characterized parent compound, 6-hydroxynicotinic

acid, with expected shifts due to the C5-methoxy group.[3][4] For instance, in ^1H NMR, the pyridine protons would show characteristic splitting patterns, and the methoxy group would appear as a singlet around 3.8-4.0 ppm.

Core Synthetic Applications & Methodologies

The true power of **6-Hydroxy-5-methoxynicotinic acid** lies in its capacity for selective, stepwise modification. This allows for the systematic exploration of chemical space in a diversity-oriented or target-oriented synthesis.[5]

Diagram: The Synthetic Potential of 6-Hydroxy-5-methoxynicotinic Acid

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